Molecular Weight & Spacer Length Comparison
Boc-L-Tyr(PEG(3)-N3)-OH incorporates a longer triethylene glycol (PEG3) spacer compared to the single ethyl unit in the analog Boc-L-Tyr(2-azidoethyl)-OH. This structural difference translates to a significantly higher molecular weight and increased hydrophilic spacer length . The PEG3 chain provides greater distance between the peptide backbone and the conjugation site, which can be crucial for minimizing steric hindrance and preserving biological activity after payload attachment .
| Evidence Dimension | Molecular Weight and Spacer Length |
|---|---|
| Target Compound Data | MW: 438.48 g/mol; Spacer: 3 ethylene glycol units (PEG3) |
| Comparator Or Baseline | Boc-L-Tyr(2-azidoethyl)-OH: MW: 350.37 g/mol; Spacer: 1 ethyl unit |
| Quantified Difference | Δ MW = 88.11 g/mol; Spacer length increased by ~2 ethylene glycol units (approx. 5-6 Å) |
| Conditions | Calculated from molecular formulae (C20H30N4O7 vs. C16H22N4O5) as per vendor technical datasheets. |
Why This Matters
This is a critical selection criterion for researchers designing peptide-based probes or therapeutics where the linker length can directly impact target engagement and functional assay outcomes.
